molecular formula C8H7IO3 B1347323 Methyl 5-iodosalicylate CAS No. 4068-75-1

Methyl 5-iodosalicylate

Cat. No. B1347323
CAS RN: 4068-75-1
M. Wt: 278.04 g/mol
InChI Key: NRSWJTRJHPRZMH-UHFFFAOYSA-N
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Description

Methyl 5-iodosalicylate (MIS) is an organic compound with the molecular formula C7H7IO3. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. MIS is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Methyl 5-Iodosalicylate: A Comprehensive Analysis of Scientific Research Applications

Bioprocessing: Methyl 5-iodosalicylate is utilized in bioprocessing applications due to its chemical properties. It may be involved in the synthesis of various biochemical compounds or serve as a reagent in biotransformation processes.

Cell Culture and Transfection: In the realm of cell culture, this compound is used to facilitate transfection, which is the process of introducing nucleic acids into cells. It can help in the delivery of DNA or RNA to cells for research or therapeutic purposes.

Cell and Gene Therapy: Methyl 5-iodosalicylate’s role in cell and gene therapy is significant. It may be used in the preparation or modification of genetic material before it is transferred into cells, aiding in the treatment or study of genetic diseases.

Anticancer Research: This compound has shown promise in anticancer research, particularly in inhibiting the proliferation of human colon cancer cells. Its mechanism may involve inducing apoptosis in cancer cells by inhibiting DNA synthesis and RNA transcription .

properties

IUPAC Name

methyl 2-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSWJTRJHPRZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290099
Record name Methyl 5-iodosalicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodosalicylate

CAS RN

4068-75-1
Record name Methyl 5-iodosalicylate
Source CAS Common Chemistry
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Record name NSC 66548
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Record name Methyl 5-iodosalicylate
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Record name Methyl 5-iodosalicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-5-iodo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.816
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Synthesis routes and methods

Procedure details

5-Iodosalicylic acid (Aldrich Chemical Company, Milwaukee, Wis.) is converted to the methyl ester by reaction with methanol, trimethyl orthoformate and sulfuric acid. The 5-iodosalicylic acid methyl ester thus obtained is reacted with (trimethylsilyl)acetylene (Aldrich Chemical Company, Milwaukee, Wis.) in the presence of palladium. The trimethylsilyl group is removed and two equivalents of the resultant 5-acetylenylsalicylic acid methyl ester is reacted with 4,4'-dibromobiphenyl (Aldrich Chemical Company, Milwaukee, Wis.) in the presence of palladium as above. The resultant alkynyl analogue of Chrysamine G, 4,4'-bis(3-methoxycarbonyl-4-hydroxyphenylacetylenyl)-biphenyl is prepared by hydrolysis of the ester as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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